molecular formula C5H5NOS B1653049 Cyclopropanecarbonyl isothiocyanate CAS No. 171058-80-3

Cyclopropanecarbonyl isothiocyanate

Cat. No. B1653049
CAS RN: 171058-80-3
M. Wt: 127.17 g/mol
InChI Key: BGNLTOFAQVNXMQ-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates . Isothiocyanates are functional groups found in compounds with the formula R−N=C=S . They are more common isomers of thiocyanates, which have the formula R−S−C≡N . Many isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates .


Synthesis Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating .


Molecular Structure Analysis

Isothiocyanates have unique structures and physical properties . Nature harbors distinct isothiocyanate precursors, glucosinolates such as glucoraphanin and gluconastrin, each characterized by unique structures, physical properties, and pharmacological potentials .


Chemical Reactions Analysis

Isothiocyanates are widely used in heterocycle and thiourea synthesis as well as for medicinal and biochemistry applications . They serve as valuable platforms for versatile transformations . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Cycloaddition Reactions

Cyclopropanecarbonyl isothiocyanate plays a significant role in cycloaddition reactions. For instance, it is involved in Lewis acid-mediated (3 + 2) cycloadditions with donor-acceptor cyclopropanes to synthesize five-membered heterocycles. These reactions demonstrate broad substrate scope, high yields, and distinct chemoselectivity, underscoring the versatility of cyclopropanecarbonyl isothiocyanate in organic synthesis (Goldberg et al., 2012).

Stereoselective Synthesis

Cyclopropanecarbonyl isothiocyanate is instrumental in the stereoselective synthesis of densely substituted 2-iminodihydrothiophenes. This is particularly evident when cis-2,3-disubstituted cyclopropane 1,1-diesters react with isothiocyanates, yielding products in moderate to excellent yields (Sun et al., 2013).

Ring-Opening and Cycloaddition Reactions

Activated cyclopropanes, like vinyl and carbonyl cyclopropanes, are valuable in organic chemistry for their reactivity. Cyclopropanecarbonyl isothiocyanate is used in cyclization and cycloaddition reactions for synthesizing cyclic compounds. The use of modern catalytic methods with these compounds has enhanced diastereoselectivity and enantioselectivity in reactions (Simone & Waser, 2009).

Bioorthogonal Chemistry

Recent studies highlight the use of cyclopropanecarbonyl isothiocyanate in bioorthogonal chemistry. These compounds react with substituted phosphines to form thiocarbonyl adducts, which can be used for biomolecule labeling in vitro and in cell lysate. This indicates potential applications in biological and medical research (Row & Prescher, 2018).

Enzyme Inhibition

Cyclopropanecarbonyl derivatives, including isothiocyanates, have been found to significantly enhance the potency of enzyme inhibitors. This is attributed to specific interactions at the ligand-receptor binding site in enzymes, which cause the cyclopropyl group in the molecules to adopt a fixed conformation. This characteristic makes them potentially valuable in drug development (Kuo et al., 2006).

Anti-Cancer Properties

Isothiocyanates, including derivatives of cyclopropanecarbonyl isothiocyanate, have been studied for their anti-cancer properties. They have been found to inhibit the proliferation of human cancer cells, such as leukemia cells, by causing cell-cycle arrest and inducing apoptosis. This suggests their potential as therapeutic agents in cancer treatment (Fimognariet al., 2004)

Mechanism of Action

Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis . They are thought to be responsible for the chemoprotective actions conferred by higher cruciferous vegetable intake .

Safety and Hazards

Cyclopropanecarbonyl isothiocyanate is typically used for industry purposes . It is advised against food, drug, pesticide, or biocidal product use . In case of exposure, it is recommended to consult a physician and show the safety data sheet to the doctor in attendance .

Future Directions

Isothiocyanates have attracted the attention of biologists and chemists due to their various biological characteristics and significance in synthetic chemistry . There has been a notable increase in type C reactions, indicating a growing interest in non-nitrogen-derived isothiocyanates . Future research may focus on the development of more sustainable synthesis methods and further exploration of their biological activities.

properties

IUPAC Name

cyclopropanecarbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-5(6-3-8)4-1-2-4/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNLTOFAQVNXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588584
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171058-80-3
Record name Cyclopropanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanecarbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Cyclopropanecarbonyl isothiocyanate was prepared using commercially available 1-cyclopropanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclopropanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (46 mg, yield 66%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
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Quantity
50 mg
Type
reactant
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5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Cyclopropanecarbonyl isothiocyanate was prepared using commercially available 1-cyclopropanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclopropanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (36 mg, yield 52%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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